

Application Note & Protocol: Isolation of Bacteriophage VA5 from Environmental Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VA5

Cat. No.: B15580924

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Audience: Researchers, scientists, and drug development professionals.

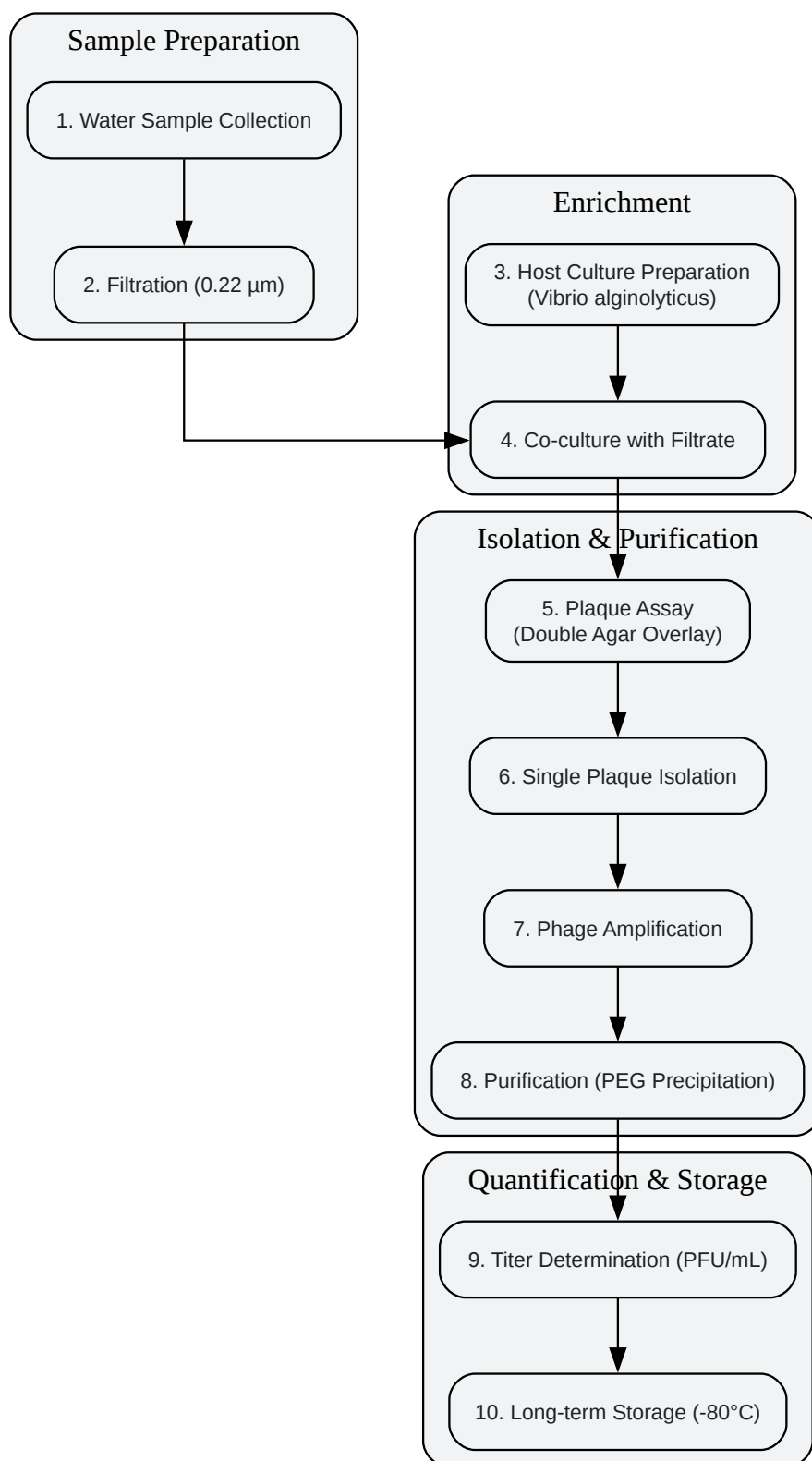
Abstract: This document provides a detailed protocol for the isolation, purification, and quantification of bacteriophage **VA5**, a lytic phage targeting the host bacterium *Vibrio alginolyticus*, from environmental water samples. The methodologies described herein are fundamental for researchers in microbiology, phage therapy development, and marine biotechnology. The protocol includes water sample collection, host preparation, phage enrichment, plaque assay for isolation and enumeration, and a purification workflow. All quantitative data are summarized in tables, and key workflows are visualized using diagrams.

Introduction

Bacteriophages, viruses that infect and replicate within bacteria, are ubiquitous in the environment and play a crucial role in microbial ecology. Their inherent specificity and lytic capabilities make them promising candidates for various applications, including as alternatives to antibiotics (phage therapy), as biocontrol agents in aquaculture, and as tools in molecular biology. *Vibrio alginolyticus* is a marine bacterium that can be an opportunistic pathogen in fish and shellfish. The isolation and characterization of bacteriophages specific to this host, such as the hypothetical lytic phage **VA5**, are essential first steps for developing phage-based control strategies. This protocol details the systematic procedure for isolating bacteriophage **VA5** from water samples.

Experimental Workflow

The overall workflow for isolating bacteriophage **VA5** involves several key stages, from sample collection to the final purified phage stock.



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Caption: Workflow for bacteriophage **VA5** isolation.

Detailed Experimental Protocols

Materials and Reagents

- Equipment:
 - Incubator (30°C)
 - Shaking incubator
 - Autoclave
 - Centrifuge and rotor
 - Micropipettes and sterile tips
 - Sterile centrifuge tubes (15 mL and 50 mL)
 - Petri dishes (90 mm)
 - Sterile syringes and 0.22 µm syringe filters
 - Glassware (flasks, beakers)
 - pH meter
- Media and Buffers:
 - Tryptic Soy Broth (TSB)
 - Tryptic Soy Agar (TSA)
 - SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin)
 - Polyethylene glycol 8000 (PEG 8000)
 - Chloroform
 - DNase I and RNase A

- Bacterial Strain:
 - *Vibrio alginolyticus* (host strain)

Protocol for Host Culture Preparation

- Aseptically transfer a single colony of *Vibrio alginolyticus* from a TSA plate into a 50 mL tube containing 10 mL of TSB.
- Incubate the culture at 30°C with shaking (180 rpm) overnight (12-16 hours).
- The following day, subculture by transferring 100 µL of the overnight culture into 10 mL of fresh TSB.
- Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of approximately 0.4-0.6). This culture is now ready for use in enrichment and plaque assays.

Protocol for Bacteriophage Isolation and Enrichment

- Sample Collection: Collect 50-100 mL of water from the target environment in a sterile container.
- Sample Clarification: Centrifuge the water sample at 5,000 x g for 10 minutes to pellet debris.
- Sterilization: Filter the supernatant through a 0.22 µm syringe filter to remove bacteria. This filtrate is your source of phages.
- Enrichment:
 - In a 250 mL flask, combine 50 mL of the filtered water sample with 50 mL of 2x concentrated TSB.
 - Inoculate the mixture with 1 mL of the mid-log phase *Vibrio alginolyticus* culture.
 - Incubate at 30°C for 18-24 hours with shaking.

- Lysate Preparation:
 - Centrifuge the enrichment culture at 8,000 x g for 15 minutes.
 - Filter the supernatant through a 0.22 µm syringe filter to obtain the crude phage lysate.

Protocol for Plaque Assay (Double Agar Overlay)

- Prepare TSA plates (bottom agar).
- Prepare top agar by mixing TSB with 0.7% (w/v) agar. Autoclave and keep in a 45-50°C water bath to prevent solidification.
- In a sterile microfuge tube, mix 100 µL of mid-log phase *Vibrio alginolyticus* culture with 100 µL of serially diluted crude phage lysate.
- Incubate this mixture at room temperature for 15-20 minutes to allow for phage adsorption.
- Add the mixture to 4 mL of molten top agar, gently vortex, and immediately pour it onto a pre-warmed TSA plate.
- Swirl the plate gently to ensure even distribution of the top agar.
- Let the top agar solidify at room temperature for 20 minutes.
- Invert the plates and incubate at 30°C for 12-18 hours.
- Observe the plates for the formation of clear zones (plaques) in the bacterial lawn.

Protocol for Single Plaque Purification

- Identify a well-isolated plaque on a plate from the plaque assay.
- Using a sterile pipette tip, pick the center of the plaque and transfer it into 1 mL of SM buffer.
- Vortex vigorously to release the phage particles. Let it sit for 1-2 hours at 4°C.
- This phage suspension can now be serially diluted and used in another round of plaque assays to ensure a clonal phage population. Repeat this process at least three times.

Protocol for Phage Amplification and Purification

- Prepare a large-scale culture of *Vibrio alginolyticus* (e.g., 200 mL in a 1 L flask) and grow to mid-log phase.
- Inoculate the culture with the purified phage stock at a Multiplicity of Infection (MOI) of approximately 0.01.
- Incubate at 30°C with shaking until lysis is observed (a significant decrease in the turbidity of the culture).
- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.
- Filter the supernatant through a 0.22 µm filter.
- PEG Precipitation:
 - To the filtered lysate, add DNase I and RNase A to a final concentration of 1 µg/mL each and incubate at 37°C for 30 minutes.
 - Add NaCl to a final concentration of 1 M and dissolve completely.
 - Slowly add PEG 8000 to a final concentration of 10% (w/v) and dissolve by stirring gently at 4°C overnight.
- Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C to pellet the phage-PEG complex.
- Discard the supernatant and resuspend the pellet in 5 mL of SM buffer.
- Add an equal volume of chloroform, vortex, and centrifuge at 3,000 x g for 15 minutes to separate the phases.
- Carefully collect the upper aqueous phase containing the purified phages.
- Store the purified phage stock at 4°C (short-term) or in 40% glycerol at -80°C (long-term).

Data Presentation

The following tables represent expected quantitative data from the isolation and quantification experiments.

Table 1: Bacteriophage Titer at Different Stages of Purification

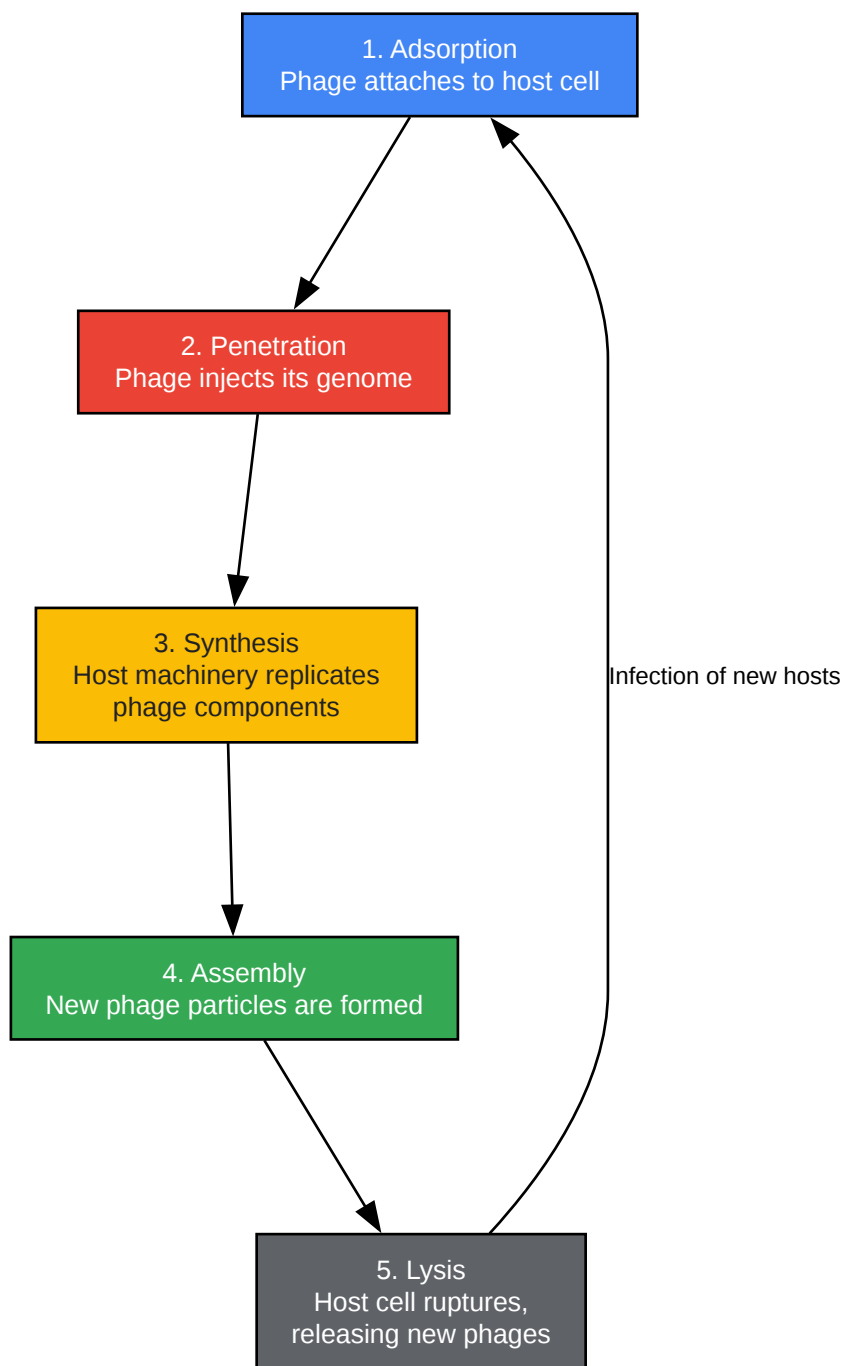
Purification Stage	Volume (mL)	Titer (PFU/mL)	Total PFU
Crude Lysate	50	1.5×10^7	7.5×10^8
Amplified Lysate	200	2.2×10^9	4.4×10^{11}
PEG Precipitated Stock	5	8.0×10^{10}	4.0×10^{11}

Table 2: Plaque Assay Results for Titer Determination

Dilution Factor	Volume Plated (μ L)	Number of Plaques	Calculated Titer (PFU/mL)
10^{-6}	100	Too Numerous To Count	-
10^{-7}	100	210	2.1×10^{10}
10^{-8}	100	24	2.4×10^{10}
10^{-9}	100	3	3.0×10^{10}

Bacteriophage Lytic Cycle

The isolation protocol relies on the lytic life cycle of the bacteriophage, which is initiated upon infection of the host cell.



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Caption: The lytic cycle of bacteriophage **VA5**.

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Phone: (601) 213-4426
Email: info@benchchem.com